(S)-N-Methyl-3-phenyl-2-(3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)ureido)propanamide
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Overview
Description
Matrix metalloproteinases are zinc-dependent enzymes involved in various physiological processes, including embryonic development, wound repair, and tissue remodeling . PNU-107859 was initially developed by Pharmacia & Upjohn, Inc. and is primarily investigated for its potential therapeutic applications in neoplasms, skin, and musculoskeletal diseases .
Preparation Methods
The synthesis of PNU-107859 involves the reaction of L-phenylalanine methyl ester with phosgene and pyridine in dichloromethane to form an isocyanate intermediate . This intermediate is then condensed with 5-amino-1,3,4-thiadiazol-2(3H)-thione in tetrahydrofuran to yield the final urea product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Chemical Reactions Analysis
PNU-107859 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of PNU-107859 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
In chemistry, it is used as a model compound to study the binding affinities of thiadiazole urea inhibitors with matrix metalloproteinases . In biology, PNU-107859 is investigated for its role in inhibiting the degradation of the extracellular matrix, which is crucial for processes such as angiogenesis and tumor growth . In medicine, PNU-107859 is explored for its potential therapeutic applications in treating neoplasms, arthritis, and other skin and musculoskeletal diseases . Additionally, PNU-107859 has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
PNU-107859 exerts its effects by inhibiting matrix metalloproteinases, which are enzymes responsible for the degradation of the extracellular matrix . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates . This inhibition leads to a decrease in the degradation of the extracellular matrix, which can help prevent tumor growth and metastasis . The molecular targets of PNU-107859 include stromelysin-1 and gelatinase-A, two matrix metalloproteinases implicated in cancer progression .
Comparison with Similar Compounds
PNU-107859 is compared with other matrix metalloproteinase inhibitors, such as hydroxamate-containing ligands and bisphosphonate inhibitors . Unlike these inhibitors, PNU-107859 contains a thiadiazole group, which provides unique binding properties and selectivity for specific matrix metalloproteinases . Similar compounds include PNU-99533 and PNU-142372, both of which are thiadiazole-containing ligands that bind to different regions of the stromelysin active site . The unique structure of PNU-107859 allows it to selectively inhibit certain matrix metalloproteinases, making it a valuable tool in the development of targeted therapies .
Properties
Molecular Formula |
C13H15N5O2S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-N-methyl-3-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C13H15N5O2S2/c1-14-10(19)9(7-8-5-3-2-4-6-8)15-11(20)16-12-17-18-13(21)22-12/h2-6,9H,7H2,1H3,(H,14,19)(H,18,21)(H2,15,16,17,20)/t9-/m0/s1 |
InChI Key |
RKWXKADYTDWZIJ-VIFPVBQESA-N |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)NC2=NNC(=S)S2 |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)NC(=O)NC2=NNC(=S)S2 |
Synonyms |
PNU 107859 PNU-107859 |
Origin of Product |
United States |
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